Natriumacrylat

Übersicht

Beschreibung

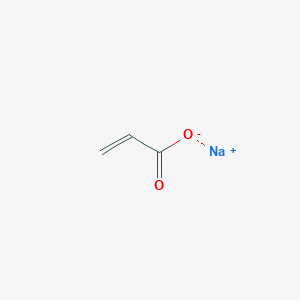

Sodium acrylate is a sodium salt of acrylic acid, characterized by the molecular formula ( \text{C}_3\text{H}_3\text{NaO}_2 ). It is a key monomer used in the production of superabsorbent polymers, which have the ability to absorb and retain large amounts of water relative to their own mass . This compound is widely used in various applications, including hygiene products, agriculture, and industrial processes.

Wissenschaftliche Forschungsanwendungen

Agriculture

One of the most significant applications of sodium acrylate is in agriculture, where it is used to enhance soil moisture retention. By incorporating sodium polyacrylate into soil, farmers can reduce irrigation frequency and improve crop yields. Studies have shown that these polymers can absorb several hundred times their weight in water, releasing it slowly to plants as needed, thus promoting sustainable farming practices .

| Application | Benefit | Study Reference |

|---|---|---|

| Soil amendment | Increased water retention | |

| Reduced irrigation frequency | Water conservation |

Healthcare

In the healthcare sector, sodium acrylate is utilized in the development of hydrogels for drug delivery systems and wound care products. The ability of sodium polyacrylate to absorb bodily fluids while maintaining structural integrity makes it ideal for creating controlled release systems for medications. Research indicates that these hydrogels can be engineered for specific drug release profiles, enhancing therapeutic effectiveness .

| Healthcare Application | Description | Study Reference |

|---|---|---|

| Drug delivery systems | Controlled release of medications | |

| Wound care products | Moisture retention and protection |

Personal Care Products

Sodium acrylate is widely used in personal care products such as diapers and feminine hygiene products due to its superabsorbent properties. The polymer's ability to lock in moisture helps maintain dryness and comfort for users. Manufacturers have developed various formulations incorporating sodium polyacrylate to optimize absorbency and reduce leakage .

Agricultural Impact Study

A study conducted on the use of sodium polyacrylate in agricultural settings demonstrated a significant reduction in irrigation needs by up to 50% when applied to sandy soils. The research involved field trials where crops treated with sodium polyacrylate showed improved growth rates and resilience during drought conditions .

Biomedical Applications

In a clinical study focusing on wound healing, hydrogels made from sodium acrylate were applied to chronic wounds. Results indicated enhanced healing rates compared to traditional dressings due to improved moisture management and reduced infection rates .

Environmental Considerations

While sodium acrylate offers numerous benefits, its environmental impact must be considered. The biodegradability of sodium polyacrylate is a critical factor influencing its application in various industries. Ongoing research aims to develop more eco-friendly formulations that maintain performance while minimizing environmental risks .

Wirkmechanismus

Target of Action

Sodium acrylate (SA) is a metal salt of acrylic acid . It serves as a monomer in the production of polyacrylic acid salts and copolymers . The primary targets of sodium acrylate are the molecules it interacts with during the polymerization process .

Mode of Action

Sodium acrylate can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is used in the preparation of poly(sodium acrylate) using bulk, solution, emulsion, and suspension polymerization techniques . In the polymerization process, sodium acrylate interacts with its targets, leading to the formation of a water-soluble polymer .

Biochemical Pathways

The polymerization of sodium acrylate results in the formation of polyacrylic acid salts and copolymers . These polymers have diverse applications in various industries.

Result of Action

The polymerization of sodium acrylate results in the formation of a water-soluble polymer . This polymer can be used in a variety of industries and personal care applications . For example, it can be used in tuning the grain size of iron oxide microparticles for potential applications in biological assaying and in chemical sensors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumacrylat wird typischerweise durch Neutralisierung von Acrylsäure mit Natriumhydroxid synthetisiert. Die Reaktion verläuft wie folgt: [ \text{CH}2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die vollständige Umwandlung von Acrylsäure zu this compound sicherzustellen {_svg_2}.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die zweistufige Gasphasenoxidation von Propen zu Acrylsäure über Acrolein als Zwischenprodukt. Die Acrylsäure wird dann mit Natriumhydroxid neutralisiert, um this compound zu erzeugen . Eine alternative Methode umfasst die Synthese aus Ethylen und Kohlendioxid, die aufgrund der niedrigeren Rohstoffkosten als kostengünstiger gilt .

Analyse Chemischer Reaktionen

Reaktionstypen: Natriumacrylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Polymerisation: this compound kann zu Poly(this compound) polymerisieren, einem superabsorbierenden Polymer.

Substitutionsreaktionen: Die Vinylgruppe in this compound kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen:

Polymerisation: Initiiert durch freie Radikale, häufig unter Verwendung von Initiatoren wie Kaliumpersulfat unter wässrigen Bedingungen.

Substitutionsreaktionen: Beinhalten typischerweise Nucleophile, die unter milden Bedingungen die Vinylgruppe angreifen.

Hauptprodukte:

Poly(this compound): Durch Polymerisation gebildet, wird in superabsorbierenden Materialien verwendet.

Substituierte Acrylate: Durch Substitutionsreaktionen gebildet, in verschiedenen chemischen Synthesen verwendet.

Vergleich Mit ähnlichen Verbindungen

Polyacrylic Acid: Similar in structure but lacks the sodium ion, making it less effective as a superabsorbent polymer.

Methacrylic Acid: Contains a methyl group, which alters its polymerization properties and applications.

Ethyl Acrylate: An ester of acrylic acid, used in different polymer applications due to its distinct properties.

Uniqueness of Sodium Acrylate: Sodium acrylate’s unique ability to form highly absorbent hydrogels sets it apart from other similar compounds. Its sodium ion enhances its water-absorbing capacity, making it invaluable in applications requiring high absorbency .

Biologische Aktivität

Sodium acrylate, a sodium salt of acrylic acid, is widely recognized for its applications in various fields, including medicine, agriculture, and materials science. Its biological activity is particularly relevant in the context of drug delivery systems, antimicrobial applications, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with sodium acrylate, supported by data tables and case studies.

Sodium acrylate is synthesized through the neutralization of acrylic acid with sodium hydroxide. The resulting compound forms a white crystalline powder that is highly soluble in water. Its polymeric form, poly(sodium acrylate), is a superabsorbent polymer used in various applications, including hygiene products and drug delivery systems.

1. Anticancer Activity

Recent studies have demonstrated that sodium acrylate derivatives exhibit significant anticancer properties. For instance, a study on acrylic acid derivatives showed that one compound (4b) had an IC50 value of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line. This compound was found to induce apoptosis, inhibit tubulin polymerization, and cause cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Sodium Acrylate Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4b | MDA-MB-231 | 3.24 ± 0.13 | Induces apoptosis, inhibits tubulin polymerization |

| CA-4 | MDA-MB-231 | 1.27 ± 0.09 | Similar mechanism but less potent |

The in vivo studies indicated that the sodium salt of compound 4b significantly reduced viable EAC cell counts in tumor-bearing mice and increased their lifespan from 16 days in the control group to 41 days in the treated group .

2. Drug Delivery Systems

Sodium acrylate hydrogels have been explored for their potential in drug delivery applications. A study prepared hydrogels using sodium acrylate for the oral delivery of doxycycline, demonstrating favorable characteristics such as controlled release and enhanced bioavailability . These hydrogels were characterized by X-ray diffraction and showed promise for improving therapeutic efficacy through sustained drug release.

Table 2: Characteristics of Sodium Acrylate Hydrogels

| Property | Value |

|---|---|

| Swelling Ratio | High (specific values vary) |

| Drug Release Profile | Sustained over time |

| Biocompatibility | Good (specific tests required) |

3. Antimicrobial Activity

Sodium acrylate copolymers have shown antimicrobial properties against various pathogens. Research has indicated that these copolymers can inhibit bacterial growth effectively, making them suitable candidates for use in medical devices and coatings .

Table 3: Antimicrobial Efficacy of Sodium Acrylate Copolymers

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 5 |

| S. aureus | 20 | 5 |

Case Study 1: Cancer Treatment Efficacy

A study investigated the effects of sodium acrylate derivative 4b on EAC-bearing mice. The results indicated a significant reduction in tumor volume and viable cell counts following treatment with sodium salt formulations . The study highlighted the potential of sodium acrylate derivatives as effective anticancer agents.

Case Study 2: Drug Delivery Systems

In another investigation, sodium acrylate-based hydrogels were utilized for delivering doxycycline orally. The study reported enhanced drug absorption and bioavailability due to the hydrogel's unique swelling properties and controlled release mechanisms .

Eigenschaften

CAS-Nummer |

7446-81-3 |

|---|---|

Molekularformel |

C3H4NaO2 |

Molekulargewicht |

95.05 g/mol |

IUPAC-Name |

sodium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI-Schlüssel |

USNWAMPROKAEIT-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].[Na+] |

Isomerische SMILES |

C=CC(=O)[O-].[Na+] |

Kanonische SMILES |

C=CC(=O)O.[Na] |

Dichte |

1.1 - 1.4 g/cm³ |

melting_point |

>300 °C |

Key on ui other cas no. |

28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |

Physikalische Beschreibung |

Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Piktogramme |

Environmental Hazard |

Verwandte CAS-Nummern |

25549-84-2 |

Löslichkeit |

Solubility in water: good |

Synonyme |

acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.